molecular formula C6H11NO2 B2784736 2-(1-Azetidinyl)propanoic acid CAS No. 1849613-27-9

2-(1-Azetidinyl)propanoic acid

Cat. No.: B2784736
CAS No.: 1849613-27-9
M. Wt: 129.159
InChI Key: UFAWZEXRUMEVNX-UHFFFAOYSA-N
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Description

2-(1-Azetidinyl)propanoic acid is a compound that features a four-membered azetidine ring attached to a propanoic acid moiety. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles like aziridines . This compound is of interest in various fields of chemistry and medicinal research due to its distinctive structural and chemical properties.

Mechanism of Action

Target of Action

2-(1-Azetidinyl)propanoic acid is a derivative of propanoic acid . Propanoic acid and its derivatives are known to have antimicrobial properties and are used as food preservatives . They are also used in pharmaceuticals for their preservative and bacteriostatic effects .

Mode of Action

The metabolic fate of propionates varies in different microorganisms, resulting in antimicrobial mechanisms of action that may revolve around differing propionate metabolites causing competition, inhibition, and/or interference .

Biochemical Pathways

Three different biochemical pathways are known for the production of propionic acid: the succinate pathway, the acrylate pathway, and the propanediol pathway . As a naturally occurring carboxylic acid, propionic acid typically undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Pharmacokinetics

It can be inferred from the pharmacokinetics of ibuprofen, a non-steroidal anti-inflammatory drug (nsaid) derived from propionic acid . Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics. Substantial unidirectional inversion of the R-(-) to the S-(+) enantiomer occurs . The absorption of ibuprofen is rapid and complete when given orally. The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent .

Result of Action

Propanoic acid’s antifungal activity may be the result of propionyl-CoA inhibiting glucose metabolism in certain species of fungus via the accumulation of the CoA-derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Azetidinyl)propanoic acid typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the reaction of 3-amino-1-propanol with ethyl acrylate under reflux conditions to form diethyl 3-N-(3-hydroxypropyl)iminodipropionate. This intermediate is then treated with thionyl chloride to form diethyl 3-N-(3-chloropropyl)iminodipropionate, which is subsequently cyclized to form ethyl 3-(1-azetidinyl)propionate. Finally, hydrolysis of this ester yields this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(1-Azetidinyl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Azetidinyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its unique reactivity.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacokinetic properties.

    Industry: Utilized in the synthesis of polymers and other materials with specialized properties.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing rings that are more reactive but less stable than azetidines.

    Pyrrolidines: Five-membered nitrogen-containing rings that are more stable but less reactive than azetidines.

Uniqueness

2-(1-Azetidinyl)propanoic acid is unique due to the balance of stability and reactivity provided by the four-membered azetidine ring. This balance makes it a versatile compound in various chemical and biological applications, offering advantages over both smaller and larger ring systems .

Properties

IUPAC Name

2-(azetidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(6(8)9)7-3-2-4-7/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAWZEXRUMEVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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